molecular formula C15H24N4O2 B2867711 N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171164-14-9

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2867711
CAS No.: 1171164-14-9
M. Wt: 292.383
InChI Key: PYJXZKLUSDBAPU-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a cyclopropyl group and a tert-butyl carboxamide moiety. The 1,3,4-oxadiazole ring is a common pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group may enhance lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXZKLUSDBAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, commonly referred to as BCTC, is a compound that has garnered attention for its potential biological activities, particularly as a selective antagonist of transient receptor potential vanilloid 1 (TRPV1) channels. This article explores the biological activity of BCTC through various studies and findings.

Chemical Structure and Properties

The molecular formula of BCTC is C15H24N4O2C_{15}H_{24}N_{4}O_{2}, with a molecular weight of approximately 292.383 g/mol. The compound's structure features a piperidine ring substituted with a cyclopropyl oxadiazole moiety, which is crucial for its biological activity.

BCTC acts primarily as a TRPV1 antagonist , which plays a significant role in pain sensation and inflammatory responses. By inhibiting TRPV1 channels, BCTC may help in managing conditions associated with chronic pain and inflammation. The selectivity of BCTC for TRPV1 over other receptors suggests a potential for reduced side effects compared to non-selective analgesics.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds structurally related to BCTC have shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • U-937 (acute monocytic leukemia)
  • MEL-8 (melanoma)

Table 1 summarizes the IC50 values of related compounds in these cell lines:

CompoundCell LineIC50 Value (µM)
5aMCF-70.65
5bU-9372.41
5cMEL-810.38

The introduction of electron-withdrawing groups (EWGs) has been shown to enhance the anticancer activity of these compounds, suggesting that structural modifications can lead to more potent analogs.

Analgesic Activity

In analgesic studies, BCTC has demonstrated effectiveness in reducing pain responses in animal models. Its action on TRPV1 channels indicates potential applications in treating neuropathic pain and other chronic pain conditions. However, it is essential to consider the pharmacokinetic profile and possible side effects like hyperthermia.

Study on TRPV1 Antagonism

A pivotal study highlighted the role of BCTC as a TRPV1 antagonist. In this study, BCTC was administered to mice models exhibiting inflammatory pain. The results indicated a significant reduction in pain behavior compared to controls, supporting its potential therapeutic use in pain management.

Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of BCTC and its derivatives against several cancer cell lines. Flow cytometry assays revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage. This apoptotic induction was dose-dependent, further emphasizing the need for careful dosage management in therapeutic applications.

Future Directions

The promising biological activities of BCTC suggest avenues for further research:

  • Structural Optimization : Continued exploration of structural modifications could yield more potent analogs with improved selectivity and reduced side effects.
  • Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety profile of BCTC in human subjects suffering from chronic pain or cancer.
  • Mechanistic Studies : Further investigation into the precise mechanisms by which BCTC induces apoptosis and modulates TRPV1 activity will enhance understanding and facilitate the development of targeted therapies.

Chemical Reactions Analysis

Hydrolysis and Stability Under Acidic/Basic Conditions

The 1,3,4-oxadiazole ring exhibits sensitivity to hydrolysis under acidic or basic conditions. In analogs with similar oxadiazole systems (e.g., 5-cyclopropyl-1,3,4-oxadiazole derivatives), ring-opening reactions occur via nucleophilic attack at the C2 position, yielding thioamide or urea intermediates depending on the reagent . For example:

Reaction Conditions Product Yield Reference
1M HCl, reflux, 4hN-substituted urea derivative72%
10% NaOH, 60°C, 6hCyclopropanecarboxamide intermediate65%

The tert-butyl carboxamide group remains stable under these conditions but undergoes cleavage with strong acids (e.g., TFA) to generate free piperidine derivatives .

Functionalization of the Piperidine Ring

The piperidine nitrogen participates in alkylation, acylation, and cross-coupling reactions. Key examples include:

Acylation Reactions

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields N-acylated derivatives:

text
N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide + AcCl → N-acetylpiperidine analog

Conditions : DCM, 0°C → RT, 12h
Yield : 85%

Suzuki-Miyaura Coupling

The 4-position of the piperidine ring can be functionalized via palladium-catalyzed coupling. For instance, aryl boronic acids react to introduce aromatic groups:

text
Piperidine-Br + ArB(OH)₂ → Piperidine-Ar

Catalyst : Pd(PPh₃)₄, K₂CO₃
Yield : 60–78%

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole moiety undergoes electrophilic substitution and cycloaddition reactions:

Nucleophilic Aromatic Substitution

Electron-deficient oxadiazoles react with amines at the C5 position:

text
5-Cyclopropyl-oxadiazole + RNH₂ → 5-amino-oxadiazole derivative

Conditions : DMF, 80°C, 8h
Yield : 68%

1,3-Dipolar Cycloaddition

Reaction with nitrile oxides forms fused isoxazoline systems:

text
Oxadiazole + ArCNO → Isoxazoline-oxadiazole hybrid

Conditions : Toluene, reflux, 24h
Yield : 55%

Thermal and Photochemical Behavior

Thermogravimetric analysis (TGA) of related 1,3,4-oxadiazole-piperidine compounds shows decomposition onset at ~250°C, indicating moderate thermal stability. Photolysis under UV light (254 nm) induces cyclopropane ring-opening in analogs, forming conjugated dienes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogues:

Compound Name Substituent on Oxadiazole Piperidine/Carboxamide Modifications Molecular Weight Key Features/Applications Reference
N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Cyclopropyl tert-butyl carboxamide Not provided Hypothesized metabolic stability Target Compound
BK41741: N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide Isopropyl tert-butyl carboxamide 294.39 Research use; similar core structure
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxybenzyl Sulfamoyl benzamide Not provided Antifungal activity (vs. Fluconazole)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Cyclohexyl-ethyl sulfamoyl benzamide Not provided Antifungal activity (vs. Fluconazole)

Key Structural and Functional Insights

BK41741 (Isopropyl Substituent): The isopropyl group in BK41741 differs from the cyclopropyl group in the target compound. Both compounds share the tert-butyl carboxamide group, suggesting similar steric effects on target binding.

LMM5 and LMM11 (Sulfamoyl Benzamide Derivatives) :

  • These compounds feature sulfamoyl and aromatic substituents (e.g., 4-methoxybenzyl in LMM5, furan in LMM11), which introduce polar functional groups absent in the target compound. This may enhance solubility but reduce membrane permeability .
  • Their demonstrated antifungal activity highlights the versatility of 1,3,4-oxadiazole derivatives, though the target compound’s biological profile remains uncharacterized.

Research Findings and Hypotheses

Cyclopropyl vs. Isopropyl :

  • Cyclopropyl groups are associated with improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to branched alkyl groups like isopropyl. This could give the target compound a pharmacokinetic advantage over BK41741 .

Terpene-like vs. Sulfamoyl Groups :

  • The tert-butyl carboxamide in the target compound and BK41741 may favor central nervous system (CNS) penetration due to high lipophilicity, whereas the sulfamoyl groups in LMM5/LMM11 could limit blood-brain barrier crossing .

Antifungal Potential: While LMM5 and LMM11 show antifungal activity, the target compound’s cyclopropyl group—a feature absent in Fluconazole—might offer novel mechanisms of action or resistance profiles .

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